molecular formula C5H13NO B145835 2-Aminopentan-1-ol CAS No. 4146-04-7

2-Aminopentan-1-ol

Cat. No.: B145835
CAS No.: 4146-04-7
M. Wt: 103.16 g/mol
InChI Key: ULAXUFGARZZKTK-UHFFFAOYSA-N
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Description

2-Aminopentan-1-ol is an organic compound with the molecular formula C5H13NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopentan-1-ol can be synthesized through several methods. One common approach involves the reductive amination of 5-hydroxyvaleraldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the hydrogenation of 5-nitropentanol, where the nitro group is reduced to an amino group.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-nitropentanol using a metal catalyst such as palladium on carbon. This method is preferred due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed:

    Oxidation: 2-Pentanone or 5-aminopentanal.

    Reduction: 2-Aminopentane.

    Substitution: 2-Bromopentan-1-amine or 2-Chloropentan-1-amine.

Scientific Research Applications

2-Aminopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and can be used in the study of enzyme mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Aminopentan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes.

Comparison with Similar Compounds

  • 2-Aminoethanol (Ethanolamine)
  • 2-Aminobutanol
  • 3-Aminopropanol

Uniqueness: 2-Aminopentan-1-ol’s longer carbon chain provides it with distinct physical and chemical properties, making it suitable for specific applications where shorter-chain amino alcohols may not be effective.

Properties

IUPAC Name

2-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXUFGARZZKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936858
Record name 2-Amino-1-pentanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16369-14-5, 4146-04-7
Record name 2-Amino-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16369-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 2-amino-
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Record name 16369-14-5
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Record name 2-Amino-1-pentanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-1-pentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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